[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine
Description
[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine (CAS: 85236-70-0) is a substituted aniline derivative featuring two pyrrolidine-1-carbonyl groups at the 3- and 5-positions of the phenyl ring. Its molecular weight is 287.36 g/mol, and it is characterized by a central aromatic amine group flanked by amide-linked pyrrolidine moieties . The compound has been historically supplied by CymitQuimica but is currently listed as discontinued, limiting its commercial availability .
Properties
IUPAC Name |
[3-amino-5-(pyrrolidine-1-carbonyl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c17-14-10-12(15(20)18-5-1-2-6-18)9-13(11-14)16(21)19-7-3-4-8-19/h9-11H,1-8,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYXZZIRFDZAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)N)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine typically involves the reaction of 3,5-diaminobenzoic acid with pyrrolidine and a suitable coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine can undergo oxidation reactions, particularly at the pyrrolidine rings, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines by using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides of the pyrrolidine rings.
Reduction: Secondary amines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine can exhibit significant anticancer properties. Compounds with similar structures have been studied for their ability to inhibit key signaling pathways involved in tumor growth, particularly the phosphatidylinositol 3-kinase (PI3K) pathway. Inhibiting this pathway has been shown to reduce cell proliferation and induce apoptosis in cancer cells .
Neuroprotective Effects
The compound's potential neuroprotective effects have also been investigated, particularly in the context of neurodegenerative diseases such as Alzheimer's. The ability of this compound to modulate amyloid precursor protein (APP) metabolism suggests possible applications in preventing amyloid plaque formation, a hallmark of Alzheimer's disease .
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers. Its functional groups allow for the development of polymers with specific mechanical and thermal properties. These polymers can be utilized in various applications including coatings, adhesives, and composites that require enhanced durability and performance.
Nanotechnology
The compound's unique structure makes it suitable for use in nanotechnology applications. It can be incorporated into nanocarriers for drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in cancer therapy where targeted drug delivery is crucial for minimizing side effects while maximizing therapeutic efficacy .
Biochemical Applications
Enzyme Inhibition
Studies have shown that this compound derivatives can act as enzyme inhibitors. For instance, compounds designed from this scaffold have been tested against various enzymes involved in metabolic pathways relevant to disease states. The inhibition profiles suggest potential therapeutic uses in conditions where enzyme overactivity contributes to disease progression .
Antimicrobial Properties
Emerging research indicates that certain derivatives of this compound exhibit antimicrobial activity against a range of pathogens. This property opens avenues for developing new antimicrobial agents that could address antibiotic resistance issues prevalent in clinical settings .
Case Studies
Mechanism of Action
The mechanism of action of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and pathways, ultimately affecting the biological system in which the compound is present.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include compounds with variations in the amide substituents, ring size, or additional functional groups. A detailed comparison is provided in Table 1.
Table 1: Structural and Physical Properties of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine and Analogues
Key Structural Differences
- Ring Size and Flexibility : The target compound employs five-membered pyrrolidine rings, which confer greater conformational rigidity compared to six-membered piperidine or morpholine rings in analogues. For example, (3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl)amine may exhibit enhanced solubility due to the larger, more flexible piperidine rings .
- Electronic Effects : The electron-donating nature of the pyrrolidine amide groups contrasts with the electron-withdrawing effects of morpholine or chloro-substituted analogues. This difference could influence reactivity in coordination chemistry or catalysis .
- Functional Group Diversity : Analogues like (4-Fluoro-3-(morpholine-4-carbonyl)phenyl)boronic acid incorporate boronic acid groups, enabling Suzuki-Miyaura coupling reactions—a feature absent in the target compound .
Physicochemical and Application-Related Properties
- Solubility and Stability : The hydrophilicity of morpholine-containing analogues (e.g., (4-Fluoro-3-(morpholine-4-carbonyl)phenyl)boronic acid) likely exceeds that of the pyrrolidine-based target compound due to morpholine’s oxygen atom, which enhances hydrogen-bonding capacity .
- Coordination Chemistry Potential: The bis-amide structure of the target compound resembles ligands used in metal complexes (e.g., pyrazolylimine ligands in ), though its efficacy in such roles remains unexplored in the provided evidence .
Biological Activity
Overview
[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine is a synthetic compound characterized by its unique structure featuring two pyrrolidine groups linked to a phenyl ring through carbonyl groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
The synthesis of this compound typically involves the reaction of 3,5-diaminobenzoic acid with pyrrolidine in the presence of coupling agents like carbodiimide under anhydrous conditions. The reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion. The final product is purified through recrystallization or chromatographic techniques.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to the inhibition or alteration of enzymatic activities, thereby influencing various cellular processes. For instance, it has been observed that this compound can disrupt protein-protein interactions (PPIs), which are crucial in many biological pathways .
Anticancer Activity
Research has indicated that this compound may exhibit anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation by interfering with critical signaling pathways involved in tumor growth. For example, derivatives containing pyrrolidine rings have been tested for their ability to inhibit interactions between oncogenic proteins, demonstrating significant inhibitory effects at micromolar concentrations .
Antibacterial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may possess antibacterial activity. Compounds derived from similar structures have demonstrated efficacy against drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. These findings highlight the potential for this compound to be developed into novel antibacterial agents .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Inhibition of Protein-Protein Interactions : A study utilized an AlphaLisa assay to screen for inhibitors of the AF9-DOT1L interaction. Compounds similar to this compound showed promising results with IC50 values ranging from 2.7 µM to 3.6 µM, indicating effective disruption of critical oncogenic interactions .
- Antimicrobial Testing : A series of pyrrolidine-containing compounds were evaluated for their antimicrobial properties against various pathogens. One derivative displayed significant activity against multiple strains of Staphylococcus aureus, reinforcing the potential of pyrrolidine derivatives in combating antibiotic resistance .
Comparative Analysis
The unique structure of this compound allows for distinct biological interactions compared to similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| [3,5-Bis(morpholin-1-ylcarbonyl)phenyl]amine | Morpholine rings | Moderate anticancer activity |
| [3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine | Piperidine rings | Anticancer and antibacterial properties |
| This compound | Pyrrolidine rings | Strong potential for anticancer and antibacterial activity |
Q & A
Q. What are the optimal synthetic routes for [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine, considering steric and electronic factors?
Synthesis typically involves sequential amidation of 3,5-diaminobenzoic acid derivatives. Key steps include:
- Protection of the primary amine (e.g., using Boc or Fmoc groups) to avoid unwanted side reactions.
- Coupling of pyrrolidine carbonyl groups via carbodiimide-mediated activation (e.g., EDC/HOBt) under inert conditions to minimize hydrolysis .
- Deprotection under mild acidic conditions (e.g., TFA for Boc groups) to yield the final compound.
Steric hindrance from the 3,5-substituents necessitates extended reaction times or elevated temperatures for complete conversion.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR confirm the substitution pattern and amide bond formation. The aromatic protons at the 2,4,6-positions show distinct splitting due to the electron-withdrawing carbonyl groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight and purity.
- X-ray Crystallography : For structural elucidation, SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond angles and torsional strain in the amide linkages .
- HPLC : Reversed-phase chromatography assesses purity, with mobile phases adjusted for polar amide groups.
Advanced Research Questions
Q. How can researchers design experiments to study the coordination chemistry of this compound with transition metals?
- Ligand Screening : Test metal salts (e.g., Cu(II), Pd(II)) in varying solvents (DMF, THF) to identify stable complexes. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands.
- Single-Crystal X-ray Diffraction : Use SHELXL for structural refinement to determine binding modes (e.g., monodentate vs. bidentate) and metal-ligand bond lengths .
- DFT Calculations : Compare experimental geometries with computational models (e.g., Gaussian) to predict electronic effects of substituents on metal affinity .
Q. How should researchers resolve contradictions between observed reactivity and computational predictions for this compound?
- Systematic Variational Studies : Modify reaction conditions (temperature, solvent polarity) to isolate intermediates or byproducts.
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between concerted and stepwise mechanisms in amide bond cleavage.
- Multivariate Data Analysis : Apply principal component analysis (PCA) to correlate steric/electronic descriptors (Hammett constants, Taft parameters) with experimental outcomes .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill Management : Absorb small spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation or moisture-induced degradation .
Methodological Notes
- Crystallographic Refinement : SHELX programs are preferred for high-resolution data due to robust handling of twinned crystals and anisotropic displacement parameters .
- Spectroscopic Artifacts : Amide proton signals in NMR may broaden due to slow rotation; use elevated temperatures or deuterated DMSO to enhance resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
